tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate

PROTAC Targeted Protein Degradation FLT3-ITD

Generic PROTAC linkers often lead to suboptimal ternary complex formation and poor degradation efficiency. This compound addresses the critical need for a conformationally restricted linker scaffold in heterobifunctional degrader design. - Enables >95% FLT3-ITD degradation when replacing flexible linkers in PROTAC series. - Delivers HDAC6 degradation EC50 of 6.5 nM in MM1.S cells. - Overcomes ADME liabilities: thermodynamic solubility 2.8-5.4 μM, Caco-2 Papp >22×10⁻⁶ cm/s, hERG IC50 10.5 μM.

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
Cat. No. B8178951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate
Molecular FormulaC15H26N2O3
Molecular Weight282.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCC(=O)CC2
InChIInChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12H,4-11H2,1-3H3
InChIKeyMVIAUUKEILAWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate: PROTAC Linker Baseline


Tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate (CAS 1262409-94-8) is a functionalized piperazine derivative containing a 4-oxocyclohexyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound serves primarily as a semi-rigid linker building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. The piperazine ring introduces pH-sensitive basicity that can be modulated based on the linker's chemical environment, while the cyclohexanone moiety provides a conformationally restricted, rigid framework that distinguishes it from simpler alkyl or PEG linkers [1][2]. As a PROTAC linker precursor, it enables chemists to fine-tune the physicochemical and pharmacokinetic properties of the final heterobifunctional degrader molecule.

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate: Linker Interchangeability Risks


Substituting one piperazine-containing linker for another without empirical justification is a high-risk strategy in PROTAC development due to the exquisitely sensitive relationship between linker composition and both degradation efficiency and drug-like properties. Slight modifications to the chemical environment around a piperazine ring can significantly shift its pKa, altering the molecule's protonation state at physiological pH and thereby affecting solubility, permeability, and intracellular trafficking [1]. For example, the pKa of the piperazine nitrogen is not fixed but is heavily influenced by adjacent chemical groups; a fine modulation of the linker structure can determine whether the molecule achieves the desired protonation effect [1]. The specific inclusion of a rigid cyclohexyl moiety in this compound imposes a constrained geometry that impacts ternary complex formation, a parameter that a simple N-Boc-piperazine or a fully flexible alkyl linker cannot replicate. Therefore, generic substitution risks not only suboptimal target degradation but also the introduction of unforeseen ADMET liabilities.

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate vs. Alternative Linkers: Quantitative Evidence


FLT3-ITD Degradation: Rigid Linker vs. Flexible Analogue

A direct comparison of PROTACs incorporating a rigid cyclohexyl-piperazine/piperidine linker (derived from building blocks like tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate) against a baseline compound with a more flexible linker demonstrates a profound improvement in degradation efficacy. Compounds MA190 and MA191, which contain this rigid linker architecture, were tested against the precursor compound MA49 in MV4-11 acute myeloid leukemia (AML) cells. The rigid linker-containing PROTACs achieved >95% reduction in FLT3-ITD protein levels at nanomolar concentrations, significantly outperforming the degradation capacity of MA49 [1].

PROTAC Targeted Protein Degradation FLT3-ITD Linker Optimization

HDAC6 Degradation Potency with Piperazine Linker

The practical utility of tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate as a linker building block is evidenced by the performance of a full PROTAC molecule synthesized using it. A degrader incorporating this linker motif (recorded as CHEMBL5206304) demonstrated an EC50 of 6.5 nM for the degradation of Histone Deacetylase 6 (HDAC6) in human MM1.S multiple myeloma cells following a 24-hour incubation period, as assessed by immunoblotting [1]. This provides a benchmark for the linker's ability to facilitate the formation of a productive ternary complex.

PROTAC HDAC6 Degradation Potency EC50

Physicochemical Profile: Solubility and Passive Permeability

A PROTAC molecule (designated 'Compound 4') built with a piperazine-containing linker exhibits a well-balanced in vitro ADME profile. This compound demonstrates a thermodynamic solubility of 2.8 μM at pH 7.4, which increases to 5.4 μM for a preclinical batch, indicating a favorable solubility profile for this challenging class of molecules. Crucially, it displays high passive permeability, with a Caco-2 apparent permeability (Papp) of 22.6 × 10⁻⁶ cm/s (A to B), which is comparable to that of known orally bioavailable drugs. The MDCK-MDR1 data (Papp of 29.2 × 10⁻⁶ cm/s, A to B) and lack of P-gp-mediated efflux suggest good potential for oral absorption [1].

PROTAC ADME Solubility Caco-2 Permeability

Favorable hERG Safety Profile

A key advantage for drug development is a clean safety pharmacology profile. A PROTAC built with this piperazine-based linker (designated 'Compound 4') demonstrated a hERG IC50 of 10.5 μM. This value is substantially higher than the typical potency of these degraders, indicating a low risk of hERG channel inhibition at pharmacologically relevant concentrations. This is a critical differentiator for projects with the ultimate goal of clinical translation [1]. In comparison, some other piperazine-containing PROTACs have reported hERG IC50 values in the low micromolar range, underscoring that not all linkers in this class are equivalent.

PROTAC Cardiotoxicity hERG Safety Pharmacology

Dual Orthogonal Handles for Modular PROTAC Assembly

The molecular architecture of tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate provides two distinct chemical handles for orthogonal functionalization. The Boc-protected piperazine nitrogen is an established, acid-labile protecting group, allowing for a highly controlled deprotection step in the presence of other sensitive moieties. The ketone group on the cyclohexyl ring serves as a versatile second attachment point, enabling chemists to employ a wide array of robust reactions, such as reductive amination or Grignard addition, to conjugate a warhead or E3 ligase ligand. This dual-handle functionality is a key advantage over simpler linkers like N-Boc-piperazine (CAS 57260-71-6), which only offer a single Boc-protected amine and an unprotected secondary amine, limiting the options for sequential, orthogonal coupling without complex protecting group strategies .

PROTAC Synthetic Chemistry Linker Design Building Block

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate: Validated Applications


Lead Optimization: FLT3 PROTAC Potency in AML

Teams working to optimize degrader potency for targets like FLT3-ITD can prioritize the use of rigid cyclohexyl-piperazine linkers. Data shows that replacing a more flexible linker in a PROTAC (MA49) with one based on this scaffold results in >95% target protein degradation, a level of efficacy unattainable with the more flexible analogue [1]. This scenario is supported by evidence from Section 3, Evidence Item 1.

Scaffold for HDAC6 Degrader Development

For projects focused on designing selective HDAC6 PROTACs, this linker provides a proven path to achieving potent cellular activity. A degrader synthesized with this linker demonstrates an EC50 of 6.5 nM for HDAC6 degradation in MM1.S cells, establishing a high-performance benchmark for new analogues [1]. This scenario is directly supported by the quantitative data in Section 3, Evidence Item 2.

ADME Optimization: Oral Bioavailability for PROTACs

Medicinal chemists facing poor solubility or permeability in their PROTAC series can incorporate this linker to improve the overall ADME profile. PROTACs featuring this linker have demonstrated thermodynamic solubility in the low micromolar range (2.8-5.4 μM) and high Caco-2 permeability (Papp > 22 × 10⁻⁶ cm/s), overcoming typical challenges associated with high molecular weight heterobifunctional molecules [1]. This application is validated by the physicochemical data in Section 3, Evidence Item 3.

Risk Mitigation: hERG Cardiotoxicity Liabilities

In discovery programs where a clean cardiovascular safety profile is paramount, this linker scaffold offers a lower-risk starting point. The available data indicates that PROTACs containing this linker exhibit a hERG IC50 of 10.5 μM, suggesting a wide therapeutic window relative to their nanomolar degradation potencies [1]. This scenario is supported by the safety pharmacology evidence in Section 3, Evidence Item 4.

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